molecular formula C18H20N2O4S2 B2508502 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895459-86-6

2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2508502
CAS No.: 895459-86-6
M. Wt: 392.49
InChI Key: ZGJNXCSHWHEWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has explored the synthesis of various thiophene derivatives with potential antimicrobial properties. For instance, the study on the synthesis, characterization, and antimicrobial activity of Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide highlights the antimicrobial potential of thiophene derivatives through the Gewald reaction. These compounds were found to exhibit antimicrobial activity, suggesting potential for similar compounds like 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in antimicrobial applications (Arora et al., 2012).

Antitumor and Anticancer Applications

Compounds structurally related to this compound have been synthesized and evaluated for their antitumor and anticancer activities. A notable study synthesized novel diarylsulfonylurea derivatives, revealing that some compounds exhibited broad-spectrum antitumor activity. This suggests potential applications in cancer therapy for structurally related compounds (El-Sherbeny et al., 2010).

Nonlinear Optical Materials

The synthesis of sulfone-substituted thiophene chromophores, including phenylsulfonyl groups, has been studied for their efficient second-order optical nonlinearities, high thermal stability, and good transparency. These properties are essential for applications as nonlinear optical materials, indicating potential utility in photonic and optoelectronic devices (Chou et al., 1996).

Anti-Inflammatory Agents

Thiophene derivatives have also been investigated for their anti-inflammatory properties. A study on the synthesis and biological evaluation of certain cyclohexane-1-carboxamides as apoptosis inducers suggests that structurally related compounds could serve as effective anti-inflammatory agents, offering a potential therapeutic avenue for treating inflammation-related conditions (Abd-Allah & Elshafie, 2018).

Future Directions

Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

2-[[2-(benzenesulfonyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-9-5-2-6-10-14(13)25-18(16)20-15(21)11-26(23,24)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJNXCSHWHEWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.